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Abstract
Elzovantinib (TPX-0022) is a novel, orally bioavailable, multi-targeted macrocyclic kinase

inhibitor with potent activity against c-Met, SRC, and Colony-Stimulating Factor 1 Receptor

(CSF1R).[1][2][3][4] Its unique three-dimensional structure confers desirable pharmacological

properties, including high potency and the potential to overcome acquired resistance to other

kinase inhibitors.[5][6] Developed by Turning Point Therapeutics, Elzovantinib is currently

under investigation in clinical trials for the treatment of advanced solid tumors harboring MET

genetic alterations.[6][7][8] This technical guide provides a comprehensive overview of

Elzovantinib's structure, mechanism of action, preclinical data, and clinical development,

intended for professionals in the field of oncology and drug discovery.

Core Structure and Chemical Properties
Elzovantinib is distinguished by its novel three-dimensional macrocyclic structure, which

contributes to its high binding affinity and selectivity.[6][9] This compact, rigid scaffold is

designed to provide improved metabolic stability and cell permeability compared to more

traditional linear inhibitors.[6]

The chemical properties of Elzovantinib are summarized below:
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Property Value

IUPAC Name

(11S)-16-amino-2-ethyl-6-fluoro-11-methyl-14-

oxo-10-oxa-2,13,17,18,21-

pentazatetracyclo[13.5.2.04,9.018,22]docosa-

1(21),4(9),5,7,15(22),16,19-heptaene-5-

carbonitrile[10]

Molecular Formula C₂₀H₂₀FN₇O₂[10]

Molecular Weight 409.42 g/mol [1]

SMILES
CCN1CC2=C(C=CC(=C2C#N)F)O--INVALID-

LINK--C[10]

Synonyms TPX-0022, CSF1R-IN-2[1][10]

Mechanism of Action
Elzovantinib is a potent, ATP-competitive, type I kinase inhibitor that targets three key proto-

oncogenic kinases: c-Met, SRC, and CSF1R.[2][4]

c-Met (Hepatocyte Growth Factor Receptor, HGFR): A receptor tyrosine kinase whose

aberrant activation through mutation, amplification, or overexpression drives tumor cell

proliferation, survival, invasion, and angiogenesis.[2][6]

SRC: A non-receptor tyrosine kinase that acts as a key downstream effector of c-Met and

other signaling pathways.[2][4] Its upregulation is associated with increased tumor cell

motility, invasiveness, and survival.[2][10]

CSF1R: A receptor tyrosine kinase crucial for the survival and differentiation of

macrophages.[2] In the tumor microenvironment (TME), CSF1R is often overexpressed on

tumor-associated macrophages (TAMs), which play a significant role in suppressing the

immune response and promoting tumor growth.[2][10]

By simultaneously inhibiting these three targets, Elzovantinib not only directly halts tumor cell

growth driven by c-Met but also modulates the tumor microenvironment by targeting TAMs and

disrupting key downstream signaling through SRC.[1][4] Co-crystal structure analysis reveals
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that Elzovantinib binds to the ATP pocket of both c-Met and c-Src in a distinct "U-shaped"

conformation, where it is stabilized by a network of hydrophobic interactions and hydrogen

bonds.[6]
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Caption: Elzovantinib's multi-targeted mechanism of action.
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Elzovantinib demonstrates nanomolar to sub-nanomolar potency against its target kinases in

both enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of Elzovantinib

Assay Type Target / Cell Line IC₅₀ Value Reference

Enzymatic (Cell-
free)

c-Met 0.14 nM [1]

Enzymatic (Cell-free) SRC 0.12 nM [1]

Enzymatic (Cell-free) CSF1R (c-FMS) 0.71 - 0.76 nM [1][3]

Cell-Based

Autophosphorylation

SNU-5, MKN-45 (c-

Met)
~1-3 nM [3]

Cell-Based

Autophosphorylation
Ba/F3 ETV6-CSF1R < 3 nM [1]

| Cell-Based Proliferation | Ba/F3 ETV6-CSF1R | 14 nM |[1] |

In Vivo Efficacy
In mouse xenograft models, orally administered Elzovantinib led to significant tumor growth

inhibition and regression.

Table 2: In Vivo Efficacy of Elzovantinib in Mouse Models

Animal Model Treatment Result Reference

Patient-Derived
Xenograft (PDX)
NSCLC (LU2503)

15 mg/kg, PO, BID
for 13 days

85% tumor
regression

[3]

SCID/Beige mice with

Ba/F3 ETV6-CSF1R

tumors

5 mg/kg, PO, BID for

10 days

44% tumor growth

inhibition
[3]
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| SCID/Beige mice with Ba/F3 ETV6-CSF1R tumors | 15 mg/kg, PO, BID for 10 days | 67%

tumor growth inhibition |[3] |

Experimental Protocols
Reagents: Recombinant human kinase (c-Met, SRC, or CSF1R), appropriate peptide

substrate, ATP, and Elzovantinib at various concentrations.

Procedure: The kinase, substrate, and inhibitor are incubated in a reaction buffer.

The kinase reaction is initiated by the addition of ATP.

After incubation, the reaction is stopped, and the amount of phosphorylated substrate is

quantified, typically using a luminescence-based or fluorescence-based detection method.

Data Analysis: The percentage of inhibition at each Elzovantinib concentration is calculated

relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a four-

parameter logistic curve.

Cell Culture: Cancer cell lines with MET alterations (e.g., MKN-45, SNU-5) are cultured to

~80% confluency.

Treatment: Cells are serum-starved and then treated with various concentrations of

Elzovantinib for a specified time (e.g., 2 hours).

Lysis: Cells are washed and lysed in a buffer containing protease and phosphatase

inhibitors.

Detection: Protein concentration is determined, and equal amounts of protein lysate are

analyzed by Western blot or ELISA to detect the levels of phosphorylated c-Met (p-Met) and

total c-Met.

Data Analysis: The p-Met signal is normalized to the total c-Met signal. The IC₅₀ is calculated

based on the dose-dependent reduction in p-Met levels.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.medchemexpress.com/elzovantinib.html
https://www.benchchem.com/product/b2457233?utm_src=pdf-body
https://www.benchchem.com/product/b2457233?utm_src=pdf-body
https://www.benchchem.com/product/b2457233?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2457233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Evaluation In Vivo Evaluation

Cell-Free
Enzymatic Assays

Cell-Based Assays
(Phosphorylation, Proliferation)

Kinome
Selectivity Screening

Pharmacokinetics (PK)
 in Mice

Lead Candidate
Selection Tumor Xenograft

Efficacy Models Toxicology Studies

Click to download full resolution via product page

Caption: Generalized workflow for preclinical evaluation.

Clinical Development
Elzovantinib is being evaluated in the multi-center Phase 1/2 SHIELD-1 trial (NCT03993873)

for patients with advanced solid tumors harboring MET genetic alterations.[7][11] A second

study, SHIELD-2, is planned to evaluate Elzovantinib in combination with the EGFR inhibitor

aumolertinib.[12][13]

SHIELD-1 Trial (NCT03993873)
Design: A Phase 1 dose-escalation ("3+3" design) to determine safety, tolerability, and the

recommended Phase 2 dose (RP2D), followed by a Phase 2 dose-expansion portion to

evaluate preliminary efficacy in specific patient cohorts.[4][7][11]

Population: Adult patients with advanced/metastatic solid tumors with MET alterations (e.g.,

MET exon 14 skipping, MET amplification, fusions, or mutations), including non-small cell

lung cancer (NSCLC) and gastric/gastroesophageal junction (GEJ) cancer.[7][14]

Preliminary Efficacy: Early data has shown promising anti-tumor activity, particularly in MET

TKI-naïve patients.

Table 3: Preliminary Efficacy from SHIELD-1 (AACR-NCI-EORTC 2021)

Patient Cohort (MET TKI-
Naïve)

Confirmed Objective
Response Rate (cORR)

Reference

NSCLC with MET
alterations

36% [15]
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| Gastric/GEJ Cancer with MET alterations | 33% |[15] |

Safety and Tolerability
Elzovantinib has been generally well-tolerated in the Phase 1 study.

Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in SHIELD-1

Adverse Event Overall Incidence
Grade 1-2
Incidence

Reference

| Dizziness | 65% | 94% of reported cases |[15] |

No high-grade edema was reported, and dose-limiting toxicities included Grade 3 vertigo and

Grade 2 dizziness at the 120 mg once-daily dose.[15]
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Caption: Logical design of the SHIELD-1 (NCT03993873) clinical trial.
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Conclusion
Elzovantinib is a promising, next-generation precision oncology agent characterized by its

unique macrocyclic structure and its multi-targeted inhibition of c-Met, SRC, and CSF1R.

Preclinical data have established its high potency and significant anti-tumor activity in vivo.

Early clinical data from the SHIELD-1 trial suggest a manageable safety profile and

encouraging efficacy in patients with MET-driven solid tumors. The dual action of inhibiting

tumor cell growth and modulating the immune microenvironment positions Elzovantinib as a

compelling candidate for further development, both as a monotherapy and in combination

regimens.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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